molecular formula C5H6N2O2 B1400793 1-Acetyl-1H-pyrazol-3(2H)-one CAS No. 852471-15-9

1-Acetyl-1H-pyrazol-3(2H)-one

Cat. No.: B1400793
CAS No.: 852471-15-9
M. Wt: 126.11 g/mol
InChI Key: QAYRLKNRVJVHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and are widely used as building blocks in the synthesis of various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-pyrazol-3(2H)-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with thiocyanic acid to form 2-pyrrolyl thiocyanate. This intermediate then undergoes a nucleophilic addition reaction with acetone under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

1-Acetyl-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.

    Industry: The compound is utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Its effects are mediated through binding to active sites or altering enzyme conformation, thereby influencing metabolic pathways .

Comparison with Similar Compounds

  • 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 3-Methyl-2-pyrazolin-5-one
  • 1,3-Dimethyl-2-pyrazolin-5-one

Uniqueness: 1-Acetyl-1H-pyrazol-3(2H)-one stands out due to its acetyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other pyrazolones and contributes to its unique biological activities and applications .

Properties

IUPAC Name

2-acetyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYRLKNRVJVHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,2-dihydro-3H-pyrazol-3-one (4.50 g, 26.8 mmol), in pyridine (20.4 mL, 252 mmol) was heated to 95° C. then charged with a solution of acetic anhydride (5.10 mL, 54.0 mmol) in pyridine (9.64 mL, 119 mmol) over a 15 min period. The reaction was heated for an additional 1 h at 95° C. The reaction mixture was concentrated in vacuo resulting in a dark red oil which was triturated with MeOH and filtered resulting in the title compound as a light yellow solid. A 2nd crop of product was isolated from the mother liquors. 1H NMR (400 MHz, DMSO-d6): δ=2.48 (s, 3H) 6.00 (d, J=3.0 Hz, 1H), 8.12 (d, J=3.0 Hz, 1H), 10.95 (br. s., 1H). MS (ES+): m/z 127.23 (100) [MH+]. HPLC: tR=0.82 min (polar—5 min, ZQ3).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
9.64 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-1H-pyrazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
1-Acetyl-1H-pyrazol-3(2H)-one
Reactant of Route 3
1-Acetyl-1H-pyrazol-3(2H)-one
Reactant of Route 4
1-Acetyl-1H-pyrazol-3(2H)-one
Reactant of Route 5
1-Acetyl-1H-pyrazol-3(2H)-one
Reactant of Route 6
1-Acetyl-1H-pyrazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.